6-(Benzyloxy)-3,4'-bipyridine
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Overview
Description
6-(Benzyloxy)-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3,4’-bipyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 6-(Benzyloxy)-3,4’-bipyridine typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the bipyridine structure into different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyloxy group and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoquinones, while substitution reactions can introduce various functional groups into the bipyridine structure .
Scientific Research Applications
6-(Benzyloxy)-3,4’-bipyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-3,4’-bipyridine involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and exhibit biological activities such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the position and structure of the pyridine rings.
4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol: Contains a benzyloxy group and biphenyl structure, used in similar applications.
Uniqueness
6-(Benzyloxy)-3,4’-bipyridine is unique due to its specific bipyridine structure and the position of the benzyloxy group. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
106154-29-4 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-phenylmethoxy-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C17H14N2O/c1-2-4-14(5-3-1)13-20-17-7-6-16(12-19-17)15-8-10-18-11-9-15/h1-12H,13H2 |
InChI Key |
HQLUQGWHZMAEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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